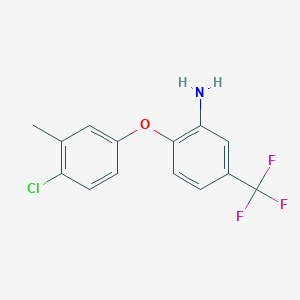

2-(Phenethyloxy)-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

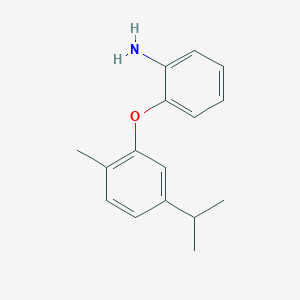

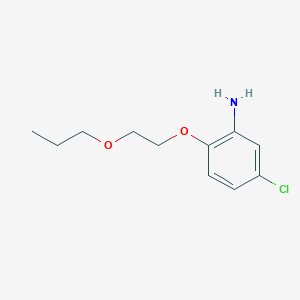

“2-(Phenethyloxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C15H14F3NO. It is used in proteomics research . It has been found to bind within a completely buried cavity in HIF2alpha PAS-B, a heterodimeric transcription factor responsible for the metazoan hypoxia response .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds like “this compound” often involves copper-mediated three-component reactions . Another method involves the condensation of diamines or amino(thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenethyloxy group and a trifluoromethyl group attached to an aniline .Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Applications De Recherche Scientifique

Phase Behavior and Solubility Enhancement

Ionic liquids with aromatic solutes, including anilines, exhibit remarkable solubility and phase behavior. These properties are crucial in applications such as solvent mixtures for separation processes and extraction from original matrices. The study by Visak et al. (2014) highlights the solvent abilities of ionic liquids with aromatic compounds, indicating potential applications in enhancing the solubility of compounds like 2-(Phenethyloxy)-5-(trifluoromethyl)aniline (Visak et al., 2014).

Synthesis of Functionalized Azole Compounds

The chemical fixation of CO2 with aniline derivatives, as reviewed by Vessally et al. (2017), demonstrates the conversion of anilines into functionalized azoles, which are significant in pharmaceuticals and agrochemicals. This synthesis pathway could be relevant for exploring reactions involving this compound to create biologically active compounds (Vessally et al., 2017).

Cyclocondensations and Biological Properties

2-(Azolyl)anilines are effective nucleophiles in cyclocondensation reactions, showing potential biological activities. Antypenko et al. (2017) provide a comprehensive overview of the synthesis, cyclocondensations, and biological activities of azolyl anilines, suggesting that similar investigations could be applied to this compound to uncover its biological and pharmacological potentials (Antypenko et al., 2017).

Spectroscopic and Structural Analysis

The synthesis and structural analysis of novel compounds, including those derived from aniline reactions, offer insights into the physicochemical properties and potential applications of aniline derivatives. Research by Issac and Tierney (1996) on substituted thiazolidin-4-ones from anilines underlines the importance of spectroscopic techniques in characterizing and exploring the potential of compounds like this compound (Issac & Tierney, 1996).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-phenylethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c16-15(17,18)12-6-7-14(13(19)10-12)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECWWJLGZZBMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173062.png)

![2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B3173066.png)

![2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B3173099.png)

![2-([1,1'-Biphenyl]-4-yloxy)-5-chloroaniline](/img/structure/B3173106.png)

![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)